PD 102807 is a synthetically derived chemical compound extensively utilized in scientific research for its highly selective antagonistic activity towards the muscarinic acetylcholine receptor subtype 4 (M4 mAChR) [, ]. This selectivity makes it a valuable tool for investigating the specific roles and functions of M4 receptors within various physiological processes, particularly within the central and peripheral nervous systems [, , , , , ].
PD 102807 is classified under muscarinic receptor antagonists, specifically targeting the M4 subtype while exhibiting biased activity towards the M3 subtype. Its chemical structure has been explored in various studies, highlighting its potential in pharmacological research and therapeutic applications .
The synthesis of PD 102807 involves several key steps:
While specific industrial production methods are not widely documented, it is likely that these laboratory synthesis techniques are scaled up with optimizations for cost-effectiveness and yield .
PD 102807's molecular formula is CHNO, with a molecular weight of approximately 229.28 g/mol. The compound features a complex structure that facilitates its interaction with muscarinic receptors. Detailed structural data can be obtained from crystallographic studies or computational modeling, which illustrate the spatial arrangement of atoms and functional groups critical for its biological activity .
PD 102807 participates in several chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, leading to various products such as ketones or alcohols .
PD 102807 operates primarily as an antagonist at the M4 muscarinic receptor while exhibiting biased agonism at the M3 receptor. Its mechanism involves:
This unique signaling profile differentiates PD 102807 from other muscarinic receptor ligands, making it a subject of interest for therapeutic development .
PD 102807 exhibits distinct physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide further insights into its physical properties .
PD 102807 has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles in clinical settings, emphasizing its role in advancing therapeutic strategies for respiratory conditions .
PD 102807 (ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate) is characterized as a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR) subtype. Radioligand binding and functional assays reveal its high affinity for human M4 receptors, with a half-maximal inhibitory concentration (IC50) of 90.7–91 nM. Its selectivity profile against other mAChR subtypes is well-documented: IC50 values are 6,558.7 nM (M1), 3,440.7 nM (M2), 950.0 nM (M3), and 7,411.7 nM (M5). This translates to selectivity ratios of 72-fold (M4 over M1), 38-fold (M4 over M2), 10-fold (M4 over M3), and 82-fold (M4 over M5) [5] [7] [10]. In studies of rat striatal membranes, PD 102807 antagonized muscarinic inhibition of dopamine D1 receptor-stimulated adenylyl cyclase with a pKB of 7.36, consistent with M4-mediated activity [9].
Table 1: Selectivity Profile of PD 102807 at Human Muscarinic Receptor Subtypes
Receptor Subtype | IC50 (nM) | Selectivity Ratio (vs. M4) |
---|---|---|
M4 | 90.7–91.0 | 1 (Reference) |
M1 | 6,558.7 | 72-fold less selective |
M2 | 3,440.7 | 38-fold less selective |
M3 | 950.0 | 10-fold less selective |
M5 | 7,411.7 | 82-fold less selective |
Beyond its canonical M4 antagonism, PD 102807 exhibits unexpected biased ligand activity at the M3 mAChR. In human airway smooth muscle (ASM) cells, PD 102807 fails to induce Gq-mediated calcium mobilization—a hallmark of M3 receptor activation. Instead, it triggers β-arrestin recruitment and downstream signaling through G protein-coupled receptor kinases (GRKs). This functional selectivity is demonstrated by PD 102807’s ability to inhibit methacholine-induced calcium flux while simultaneously phosphorylating AMP-activated protein kinase (AMPK) and its effector acetyl-CoA carboxylase (ACC). These effects occur independently of Gq protein activity, as confirmed by insensitivity to the Gq inhibitor YM-254890 [3]. This bias positions PD 102807 as a unique tool for probing M3 receptor pleiotropy, as it diverges from canonical agonism by preferentially activating GRK/arrestin-dependent pathways [3] [4].
PD 102807 acts as a functional antagonist of Gq-protein signaling at both M4 and M3 receptors. In M4-expressing systems, it blocks receptor-mediated inhibition of adenylyl cyclase [9]. At M3 receptors, PD 102807 concentration-dependently inhibits acetylcholine (ACh)- or methacholine-induced intracellular calcium release in human ASM cells. This suppression occurs without endogenous agonist activity, as PD 102807 alone does not stimulate calcium flux. Mechanistically, this antagonism is non-competitive with respect to orthosteric ligands like ACh, suggesting allosteric modulation or engagement of alternative receptor conformations. In human umbilical vein (HUV) preparations, PD 102807 (up to 10 µM) fails to antagonize ACh-induced vasoconstriction, further underscoring its subtype-specific efficacy—here, M1/M3, not M4, mediate contraction [6] [3].
A defining feature of PD 102807 is its ability to promote β-arrestin-biased signaling at M3 mAChRs. In bioluminescence resonance energy transfer (BRET) assays, PD 102807 induces robust recruitment of β-arrestin-2 to M3 receptors in HEK293 cells, despite lacking Gq agonism. This recruitment is GRK-dependent, as siRNA knockdown of GRK2/3 abolishes PD 102807-induced AMPK/ACC phosphorylation in ASM cells. Downstream functional outcomes include:
Table 2: Signaling Outcomes of PD 102807 at M3 Receptors
Canonical Pathway (Gq) | Non-Canonical Pathway (β-Arrestin) | Functional Consequences |
---|---|---|
Inhibits calcium flux | Recruits β-arrestin-2 | Blocks ASM contraction |
No IP3 accumulation | Phosphorylates AMPK/ACC | Inhibits TGF-β-mediated remodeling |
Antagonizes methacholine | Requires GRK2/3 activity | Reduces actin stress fiber formation |
This biased signaling profile reveals therapeutically exploitable mechanisms. By diverting M3 receptor output from contraction toward cytoprotective AMPK activation, PD 102807 demonstrates potential for managing airway hypercontractility in asthma or COPD without bronchodilation-limiting tachyphylaxis [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7